4-propyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The exploration of complex organic compounds, particularly those incorporating elements of heterocyclic chemistry and sulfonamide functional groups, is a crucial area of research in medicinal chemistry and material sciences. These compounds often exhibit significant biological activity or unique physical and chemical properties that make them valuable for various applications.
Synthesis Analysis
The synthesis of complex organic molecules like the one mentioned typically involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure through a series of chemical transformations. For example, the synthesis of related heterocyclic compounds often relies on condensation reactions, where nucleophilic and electrophilic components are combined, often in the presence of catalysts, to form more complex structures (Ibrahim, 2011).
Scientific Research Applications
Synthesis and Bioactivity Studies
Several studies have focused on synthesizing new derivatives of benzo[b][1,4]oxazepines and benzenesulfonamides to investigate their bioactivity. For example, Gul et al. (2016) synthesized new benzenesulfonamides derivatives and tested them for cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors, showing interesting cytotoxic activities that may be crucial for further anti-tumor activity studies Gul et al., 2016.
Photodynamic Therapy Applications
Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yields and good fluorescence properties. These features indicate remarkable potential for Type II photosensitizers in the treatment of cancer via photodynamic therapy Pişkin et al., 2020.
Novel Derivatives for Anticancer Activity
Research by Sławiński and Brzozowski (2006) involved the synthesis of novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives, exploring their potential as anticancer agents. The study found significant antitumor activity in vitro, suggesting potential therapeutic applications Sławiński & Brzozowski, 2006.
Carbonic Anhydrase Inhibitors
Sapegin et al. (2018) reported the synthesis of [1,4]oxazepine-based primary sulfonamides with strong inhibition of human carbonic anhydrases, relevant for therapeutic applications. The study highlights the dual role of the primary sulfonamide functionality in enzyme inhibition and [1,4]oxazepine ring construction Sapegin et al., 2018.
Process Development for Kinase Inhibitors
Naganathan et al. (2015) reported on the process development for scalable synthesis of a benzoxazepine-containing kinase inhibitor, demonstrating the importance of the benzoxazepine core in drug development for kinase inhibition Naganathan et al., 2015.
properties
IUPAC Name |
4-propyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-5-6-15-7-10-17(11-8-15)28(25,26)22-16-9-12-19-18(13-16)23(4)20(24)21(2,3)14-27-19/h7-13,22H,5-6,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLRYDDKCTXZBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-propyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.